

Physical and chemical properties of 2-(2-Chloroethyl)quinoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2-Chloroethyl)quinoline

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An In-depth Technical Guide to 2-(2-Chloroethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **2-(2-Chloroethyl)quinoline**, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document consolidates available data on its structure, properties, synthesis, and potential applications, with a focus on providing researchers with the necessary information for its further investigation and utilization.

Chemical Identity and Physical Properties

2-(2-Chloroethyl)quinoline is a derivative of quinoline, a bicyclic aromatic heterocycle. The presence of a chloroethyl group at the 2-position of the quinoline ring imparts specific reactivity and potential for further chemical modification.

Table 1: Physical and Chemical Properties of **2-(2-Chloroethyl)quinoline**

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₀ ClN	[1]
Molecular Weight	191.66 g/mol	[1]
CAS Number	6454-18-8	
Appearance	Not explicitly reported	
Melting Point	Not explicitly reported	
Boiling Point	Not explicitly reported	
Solubility	Not explicitly reported	

Note: Experimental data for the melting point, boiling point, and solubility of **2-(2-Chloroethyl)quinoline** are not readily available in the surveyed literature. These properties are expected to be influenced by the quinoline core and the chloroethyl substituent.

Spectral Characterization

Spectroscopic data is crucial for the identification and characterization of **2-(2-Chloroethyl)quinoline**. While a dedicated public repository of its spectra is not available, data for the parent quinoline molecule and related derivatives can provide insights into the expected spectral features.

Expected Spectral Data:

- ¹H NMR:** The proton NMR spectrum is expected to show characteristic signals for the protons on the quinoline ring system and the two methylene groups of the chloroethyl side chain. The chemical shifts will be influenced by the aromatic ring currents and the electronegativity of the chlorine atom.
- ¹³C NMR:** The carbon NMR spectrum will display signals for the nine carbons of the quinoline ring and the two carbons of the chloroethyl group.
- Mass Spectrometry:** The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with isotopic peaks due to the

presence of chlorine. Fragmentation patterns may involve the loss of the chloroethyl side chain or cleavage of the quinoline ring.

- Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic and aliphatic protons, as well as C=C and C=N stretching vibrations of the quinoline ring. A C-Cl stretching vibration from the chloroethyl group would also be expected.

Synthesis and Reactivity

Synthesis

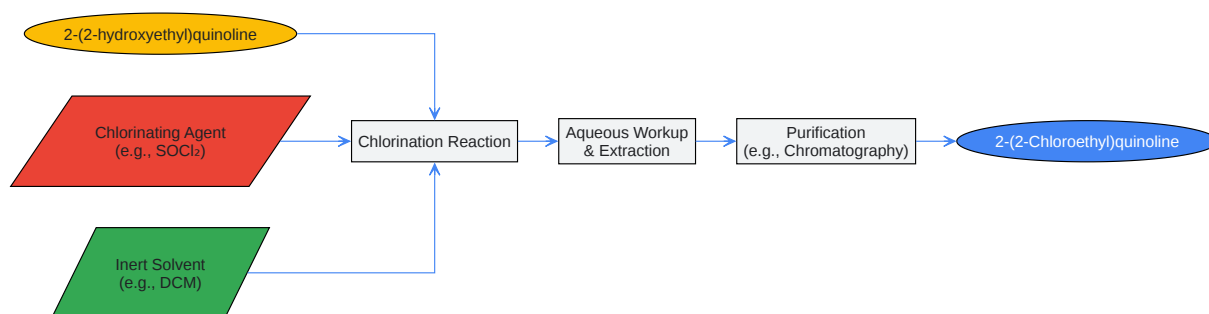
A plausible synthetic route to **2-(2-Chloroethyl)quinoline** involves the chlorination of 2-(2-hydroxyethyl)quinoline. This transformation can typically be achieved using a variety of chlorinating agents.

Experimental Protocol: Chlorination of 2-(2-hydroxyethyl)quinoline (General Procedure)

- Starting Material: 2-(2-hydroxyethyl)quinoline
- Reagent: Thionyl chloride (SOCl_2) or a similar chlorinating agent (e.g., phosphorus oxychloride, phosphorus pentachloride).
- Solvent: An inert solvent such as dichloromethane (DCM) or chloroform.
- Procedure:
 - Dissolve 2-(2-hydroxyethyl)quinoline in the chosen inert solvent.
 - Cool the solution in an ice bath.
 - Slowly add the chlorinating agent (e.g., thionyl chloride) dropwise to the stirred solution. The reaction is often exothermic.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period to ensure complete conversion.
 - Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC).

- Upon completion, quench the reaction by carefully adding it to ice-cold water or a saturated sodium bicarbonate solution to neutralize any excess acid.
- Extract the product into an organic solvent.
- Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrate it under reduced pressure to obtain the crude product.
- Purify the crude **2-(2-Chloroethyl)quinoline** using a suitable method, such as column chromatography or recrystallization.

Logical Workflow for Synthesis:



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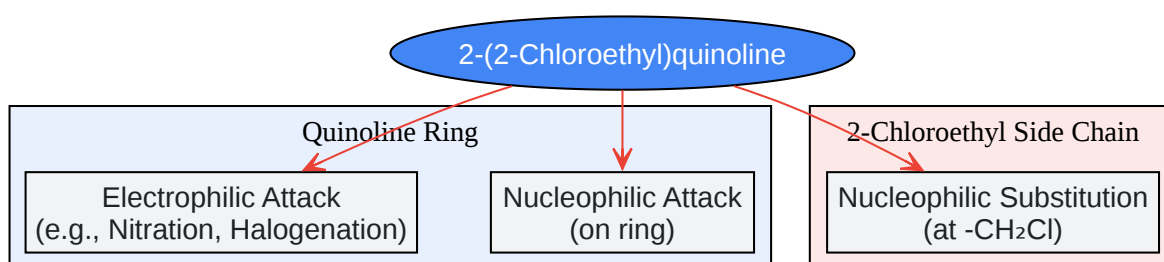
Caption: A generalized workflow for the synthesis of **2-(2-Chloroethyl)quinoline**.

Reactivity

The chemical reactivity of **2-(2-Chloroethyl)quinoline** is characterized by the properties of both the quinoline ring and the chloroethyl substituent.

- **Quinoline Ring:** The quinoline ring system is generally susceptible to electrophilic substitution reactions, although the nitrogen atom deactivates the pyridine ring towards electrophilic attack. Nucleophilic substitution reactions can occur, particularly at the 2- and 4-positions.
- **2-Chloroethyl Group:** The primary chloride of the ethyl group is a good leaving group, making this position susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, making **2-(2-Chloroethyl)quinoline** a valuable intermediate for the synthesis of more complex molecules.

Signaling Pathway of Potential Reactivity:



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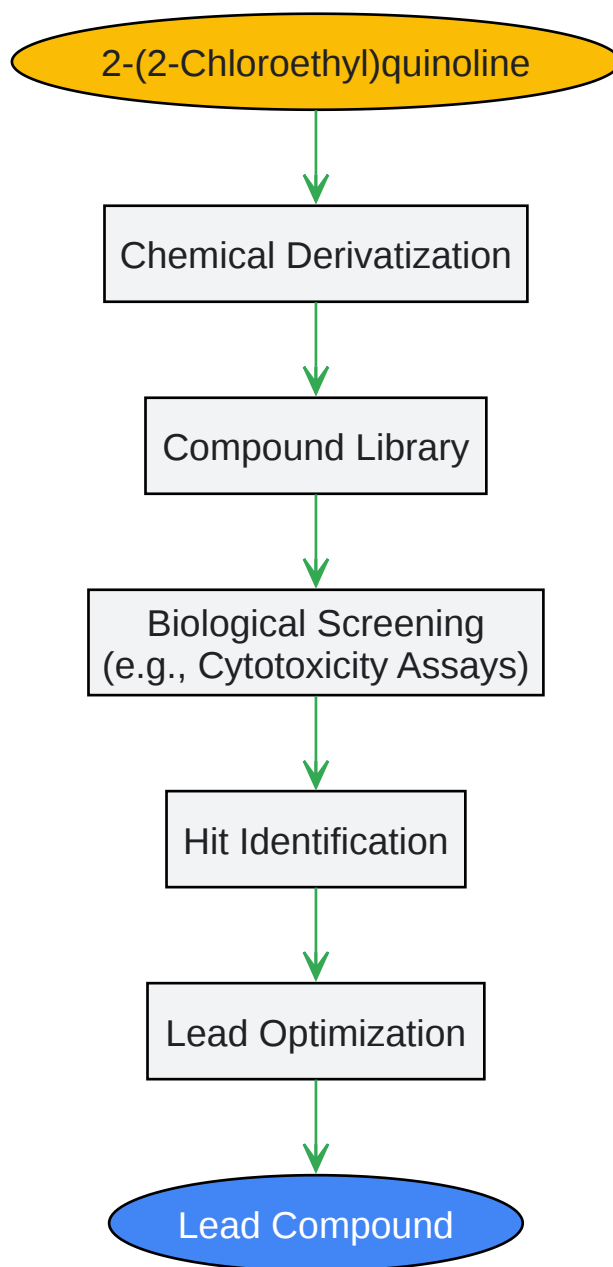
Caption: Potential reaction pathways for **2-(2-Chloroethyl)quinoline**.

Biological Activity and Potential Applications

While specific biological data for **2-(2-Chloroethyl)quinoline** is limited, the broader class of quinoline derivatives is well-known for a wide range of pharmacological activities.^{[2][3]} These include anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. The presence of the reactive chloroethyl group in **2-(2-Chloroethyl)quinoline** makes it a valuable scaffold for the development of new therapeutic agents. It can serve as a building block for creating libraries of compounds to be screened for various biological activities.

For instance, substituted quinoline derivatives have been investigated for their cytotoxic effects against various cancer cell lines.

Potential Research Workflow for Biological Evaluation:



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Caption: A workflow for discovering new drug leads from **2-(2-Chloroethyl)quinoline**.

Safety and Handling

Detailed toxicological data for **2-(2-Chloroethyl)quinoline** is not available. As with any chemical compound, it should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment (PPE), including gloves,

safety glasses, and a lab coat, should be worn. For more specific handling and safety information, it is advisable to consult the Safety Data Sheet (SDS) from a commercial supplier.

Conclusion

2-(2-Chloroethyl)quinoline is a chemical compound with significant potential as a building block in synthetic and medicinal chemistry. While comprehensive experimental data on its physical and chemical properties are not yet fully documented in publicly accessible literature, its structural features suggest a rich reactivity profile that can be exploited for the synthesis of a diverse range of novel molecules. Further research is warranted to fully characterize this compound and explore its potential applications in drug discovery and materials science.

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- To cite this document: BenchChem. [Physical and chemical properties of 2-(2-Chloroethyl)quinoline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15147119#physical-and-chemical-properties-of-2-2-chloroethyl-quinoline]

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